molecular formula C17H12ClNO5 B12225041 4-{[(7-chloro-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoic acid

4-{[(7-chloro-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoic acid

Cat. No.: B12225041
M. Wt: 345.7 g/mol
InChI Key: ILCHBTFULBEULC-UHFFFAOYSA-N
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Description

4-{[(7-chloro-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoic acid is a complex organic compound characterized by its unique structure, which includes a 7-chloro-1-oxo-3,4-dihydro-1H-isochromen-3-yl moiety linked to a benzoic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(7-chloro-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the isochromen-3-yl intermediate: This step involves the cyclization of a suitable precursor under acidic or basic conditions to form the isochromen-3-yl core.

    Coupling with benzoic acid derivative: The final step involves the coupling of the chlorinated isochromen-3-yl intermediate with a benzoic acid derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-{[(7-chloro-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the isochromen-3-yl moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isochromen-3-yl derivatives.

Scientific Research Applications

4-{[(7-chloro-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{[(7-chloro-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(7-chloro-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of an isochromen-3-yl moiety with a benzoic acid derivative sets it apart from other similar compounds, providing unique opportunities for research and application.

Properties

Molecular Formula

C17H12ClNO5

Molecular Weight

345.7 g/mol

IUPAC Name

4-[(7-chloro-1-oxo-3,4-dihydroisochromene-3-carbonyl)amino]benzoic acid

InChI

InChI=1S/C17H12ClNO5/c18-11-4-1-10-7-14(24-17(23)13(10)8-11)15(20)19-12-5-2-9(3-6-12)16(21)22/h1-6,8,14H,7H2,(H,19,20)(H,21,22)

InChI Key

ILCHBTFULBEULC-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)C2=C1C=CC(=C2)Cl)C(=O)NC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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